

Introduction: Elucidating Molecular Structure through NMR Spectroscopy

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Compound of Interest

Compound Name: Methyl 3-(dimethylamino)benzoate

CAS No.: 16518-64-2

Cat. No.: B090752

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Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and indispensable tool in the arsenal of the modern chemist, providing profound insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the precise characterization of a molecule is a critical first step in understanding its function and potential. This guide offers a detailed examination of the ^1H and ^{13}C NMR spectral features of **Methyl 3-(dimethylamino)benzoate** (CAS No. 16518-64-2), a disubstituted aromatic ester.^{[1][2][3]} By dissecting the underlying principles that govern its chemical shifts and coupling patterns, we aim to provide a field-proven framework for spectral interpretation that is rooted in the electronic interplay of its constituent functional groups.

The structure of **Methyl 3-(dimethylamino)benzoate** presents a fascinating case study in substituent effects on an aromatic ring. It features a powerful electron-donating group (EDG), the dimethylamino $[-\text{N}(\text{CH}_3)_2]$ group, and a moderately electron-withdrawing group (EWG), the methoxycarbonyl $[-\text{COOCH}_3]$ group, positioned meta to each other. This specific arrangement dictates the electronic environment of each proton and carbon nucleus, resulting in a distinct and predictable NMR fingerprint.

Part 1: ^1H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons. For **Methyl 3-(dimethylamino)benzoate**, we can predict six unique signals.

The Causality of Chemical Shifts: Electronic Effects at Play

The chemical shift of an aromatic proton is exquisitely sensitive to the electron density at its position. Protons in electron-rich environments are "shielded" from the external magnetic field and resonate at a lower chemical shift (upfield), whereas protons in electron-deficient environments are "deshielded" and resonate at a higher chemical shift (downfield).[4]

- The Dimethylamino (-N(CH₃)₂) Group: As a strong π -donor, this group increases electron density on the aromatic ring, particularly at the ortho (C2, C4) and para (C6) positions through resonance. This leads to significant shielding of the attached protons.
- The Methoxycarbonyl (-COOCH₃) Group: This group withdraws electron density from the ring through both inductive and resonance effects, causing a general deshielding of all aromatic protons, with the most pronounced effect at the ortho position (H-2).[5]

This interplay results in a well-resolved aromatic region. The expected signals, based on established substituent effects and data from analogous compounds like 3-(dimethylamino)benzoic acid[6], are detailed below.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for **Methyl 3-(dimethylamino)benzoate**, typically recorded in a solvent like CDCl₃.

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale for Chemical Shift
-N(CH ₃) ₂	~2.95	Singlet (s)	6H	Aliphatic protons on nitrogen; singlet due to no adjacent protons. Shift is downfield due to the electronegative nitrogen.
-OCH ₃	~3.88	Singlet (s)	3H	Ester methyl protons; singlet due to no adjacent protons. Deshielded by the adjacent oxygen.
H-5	~7.25 - 7.35	Triplet (t)	1H	meta to both the EDG and EWG. Experiences coupling from H-4 and H-6. Its shift is close to that of benzene.
H-4	~6.85 - 6.95	Doublet of Doublets (dd)	1H	ortho to the strong EDG (-N(CH ₃) ₂), causing a significant upfield (shielded) shift.
H-6	~7.10 - 7.20	Doublet of Doublets (dd)	1H	para to the strong EDG (-N(CH ₃) ₂), resulting in a notable upfield

(shielded) shift, though less so than H-4.

H-2	~7.40 - 7.50	Singlet (or narrow t)	1H	ortho to the EWG (-COOCH ₃) and ortho to the EDG (-N(CH ₃) ₂). The deshielding effect of the ester group dominates, shifting it downfield.
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Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the lack of symmetry, all 10 carbon atoms in **Methyl 3-(dimethylamino)benzoate** are chemically non-equivalent and should produce distinct signals.

Interpreting Carbon Chemical Shifts

The same electronic principles governing ¹H NMR apply to ¹³C NMR. Electron-donating groups shield adjacent carbons (upfield shift), while electron-withdrawing groups deshield them (downfield shift). The effect on carbon atoms is often more pronounced than on protons.^[7]

- **Ipsso-Carbons:** The carbons directly attached to the substituents (C1 and C3) are significantly affected. C3, attached to the nitrogen, will be strongly deshielded, while C1, attached to the carbonyl group, will also be deshielded.
- **Ortho/Para Carbons:** C2, C4, and C6, being ortho and para to the dimethylamino group, will be shielded and appear at a higher field (lower ppm) compared to unsubstituted benzene.
- **Aliphatic and Carbonyl Carbons:** The methyl carbons of the dimethylamino and methoxy groups will appear in the aliphatic region, while the carbonyl carbon of the ester will be significantly downfield (>165 ppm).

Predicted ^{13}C NMR Data Summary

Assigned Carbon	Chemical Shift (δ , ppm)	Rationale for Chemical Shift
-N(CH ₃) ₂	~40.5	Aliphatic carbons attached to nitrogen.
-OCH ₃	~52.0	Ester methyl carbon, deshielded by oxygen.
C-6	~115.5	Aromatic CH, shielded by the para -N(CH ₃) ₂ group.
C-4	~116.0	Aromatic CH, shielded by the ortho -N(CH ₃) ₂ group.
C-2	~119.0	Aromatic CH, shielded by the ortho -N(CH ₃) ₂ group but slightly deshielded by the ortho -COOCH ₃ group.
C-5	~129.0	Aromatic CH, largely unaffected by resonance effects, similar to a standard aromatic carbon.
C-1	~131.0	Aromatic ipso-carbon attached to the -COOCH ₃ group.
C-3	~148.5	Aromatic ipso-carbon attached to the -N(CH ₃) ₂ group, strongly deshielded by nitrogen.
C=O	~167.0	Carbonyl carbon, significantly deshielded by the double-bonded oxygen.

Part 3: Experimental Protocol & Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential.

Standard Operating Procedure for NMR Analysis

- **Sample Preparation:** Accurately weigh 15-25 mg of **Methyl 3-(dimethylamino)benzoate** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is critical to avoid large solvent signals in the ¹H NMR spectrum.[8]
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for all chemical shifts.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's probe.
- **Locking and Shimming:** The instrument's software will "lock" onto the deuterium signal of the solvent to correct for any magnetic field drift. The magnetic field is then "shimmed" to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
- **¹H NMR Acquisition:**
 - **Spectrometer Frequency:** Typically 400 MHz or higher for good resolution.
 - **Pulse Sequence:** A standard single-pulse experiment.
 - **Number of Scans:** 8 to 16 scans are usually sufficient for a sample of this concentration.
 - **Relaxation Delay:** A delay of 1-2 seconds between scans allows for proper nuclear relaxation.
- **¹³C NMR Acquisition:**
 - **Spectrometer Frequency:** Corresponding frequency (e.g., 101 MHz for a 400 MHz instrument).
 - **Pulse Sequence:** A standard proton-decoupled pulse sequence is used to ensure that each unique carbon appears as a singlet.

- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay: A 2-second delay is standard.
- Data Processing: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to TMS.

Workflow for NMR Data Acquisition and Analysis



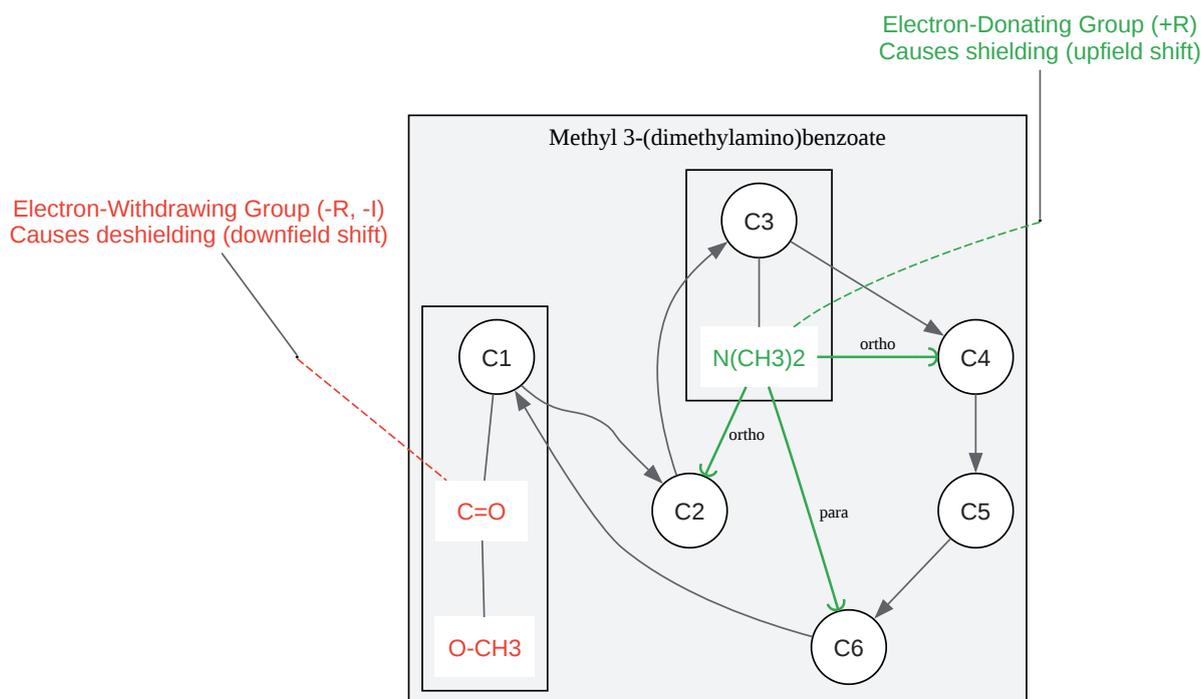
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Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Part 4: Structural Insights from Substituent Effects

The chemical shifts observed for **Methyl 3-(dimethylamino)benzoate** are a direct consequence of the electronic perturbations caused by its substituents. A visual representation can clarify these relationships.

Diagram of Electronic Effects



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Caption: Electronic influence of substituents on the aromatic ring of the molecule.

This guide provides a comprehensive framework for understanding and predicting the NMR spectrum of **Methyl 3-(dimethylamino)benzoate**. By grounding spectral interpretation in the fundamental principles of electronic effects, researchers can confidently assign signals and validate the structure of this and related compounds, ensuring the high degree of scientific integrity required in research and development.

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